molecular formula C16H25NO3 B7879005 4-(3,4-Dimethoxyphenyl)-4-hydroxy-1-iso-propylpiperidine

4-(3,4-Dimethoxyphenyl)-4-hydroxy-1-iso-propylpiperidine

Cat. No.: B7879005
M. Wt: 279.37 g/mol
InChI Key: NNPLFTNURNRRJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3,4-Dimethoxyphenyl)-4-hydroxy-1-iso-propylpiperidine is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a piperidine ring substituted with a 3,4-dimethoxyphenyl group and a hydroxy group, making it an interesting subject for chemical and pharmacological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-Dimethoxyphenyl)-4-hydroxy-1-iso-propylpiperidine typically involves multiple steps, starting from commercially available reagents. One common method involves the reaction of 3,4-dimethoxybenzaldehyde with an appropriate piperidine derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

4-(3,4-Dimethoxyphenyl)-4-hydroxy-1-iso-propylpiperidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group yields a ketone, while nucleophilic substitution of the methoxy groups can introduce various functional groups onto the phenyl ring .

Scientific Research Applications

4-(3,4-Dimethoxyphenyl)-4-hydroxy-1-iso-propylpiperidine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(3,4-Dimethoxyphenyl)-4-hydroxy-1-iso-propylpiperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit or activate certain enzymes, leading to changes in biochemical pathways and physiological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3,4-Dimethoxyphenyl)-4-hydroxy-1-iso-propylpiperidine is unique due to its specific substitution pattern on the piperidine ring and the presence of both hydroxy and methoxy groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Biological Activity

4-(3,4-Dimethoxyphenyl)-4-hydroxy-1-iso-propylpiperidine is a chemical compound with notable biological activity, particularly as an orexin type 2 receptor agonist. This compound's unique structure, characterized by a piperidine ring with hydroxy and dimethoxyphenyl substituents, contributes to its potential therapeutic applications in various neurological conditions.

  • Molecular Formula : C₁₆H₂₅NO₃
  • Molecular Weight : 279.38 g/mol

The compound's structure facilitates interactions with biological targets, influencing its pharmacological profile.

The primary mechanism of action for this compound involves its agonistic activity at the orexin type 2 receptor. This receptor plays a crucial role in regulating sleep and appetite. By activating this receptor, the compound may help in managing conditions such as obesity and sleep disorders. Additionally, its structural features suggest potential interactions with other neurotransmitter systems, which could broaden its therapeutic applications.

Biological Activity

Research has demonstrated that this compound exhibits significant biological activity through various mechanisms:

  • Orexin Receptor Agonism : The compound has been identified as an agonist for the orexin type 2 receptor, which is implicated in sleep regulation and appetite control. This action may provide therapeutic benefits for obesity and sleep-related disorders.
  • Neurotransmitter Interaction : The structural similarity to other bioactive compounds suggests that it may also interact with different neurotransmitter systems, potentially influencing mood and cognition.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Orexin Type 2 Receptor Studies : In vitro studies indicated that this compound binds effectively to orexin type 2 receptors, demonstrating a significant increase in receptor activation compared to controls. This finding supports its potential use in treating sleep disorders and obesity.
  • Comparative Analysis with Similar Compounds : A comparative study highlighted the unique properties of this compound against structurally similar compounds:
    Compound NameStructural FeaturesUnique Characteristics
    4-(3-Fluorophenyl)-4-hydroxy-1-iso-propylpiperidineContains a fluorophenyl groupEnhanced binding affinity due to fluorine substitution
    1-(3,4-Dimethoxyphenyl)-2-isopropylaminoethanolSimilar amine structureDifferent biological activity profile
    N,N-Dimethyl-2-(3,4-dimethoxyphenyl)ethylamineDimethylated aminePotentially different receptor interactions
    This table illustrates how variations in substituents can significantly alter biological activity and receptor interactions.

Synthesis Methods

Various synthesis methods have been explored for producing this compound:

  • Refluxing Techniques : Utilizing reflux conditions with appropriate solvents to achieve optimal yields.
  • Catalytic Methods : Employing catalysts to enhance reaction rates and selectivity during synthesis.

These methods highlight the versatility of this compound for research and pharmaceutical development.

Properties

IUPAC Name

4-(3,4-dimethoxyphenyl)-1-propan-2-ylpiperidin-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO3/c1-12(2)17-9-7-16(18,8-10-17)13-5-6-14(19-3)15(11-13)20-4/h5-6,11-12,18H,7-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNPLFTNURNRRJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC(CC1)(C2=CC(=C(C=C2)OC)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.